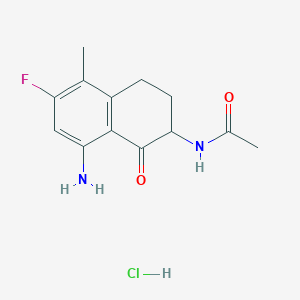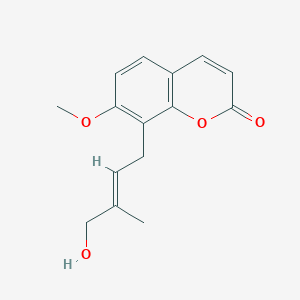
Micromarin F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Micromarin F is a naturally occurring compound classified under the coumarins, a large group of 1-benzopyran derivatives found in plants. It is synthesized from osthole and has been identified for its significant biological activities, particularly as an antifoulant against marine organisms such as Balanus albicostatus and Bugula neritina .
準備方法
Synthetic Routes and Reaction Conditions
Micromarin F is synthesized from osthole, a coumarin derivative. The synthesis involves several steps, including the prenylation of osthole to introduce the necessary functional groups . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of osthole from natural sources, followed by chemical modification to produce this compound. This process may include steps such as purification, isolation, and chemical synthesis under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Micromarin F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Micromarin F has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of coumarins and their derivatives.
作用機序
Micromarin F exerts its effects through various molecular targets and pathways. Its antifouling activity is primarily attributed to its ability to disrupt the settlement and growth of marine organisms. This is achieved by interfering with the cellular processes of these organisms, leading to their inhibition or death . The exact molecular targets and pathways involved in these effects are still under investigation, but they likely involve interactions with key enzymes and receptors in the target organisms .
類似化合物との比較
Micromarin F is unique among coumarins due to its specific antifouling properties. Similar compounds include:
Osthole: The precursor to this compound, known for its wide range of biological activities.
Umbelliferone: Another coumarin derivative with notable antioxidant and antimicrobial properties.
Scopoletin: A coumarin compound with anti-inflammatory and antimicrobial effects
This compound stands out due to its potent antifouling activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C15H16O4 |
|---|---|
分子量 |
260.28 g/mol |
IUPAC名 |
8-[(E)-4-hydroxy-3-methylbut-2-enyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-10(9-16)3-6-12-13(18-2)7-4-11-5-8-14(17)19-15(11)12/h3-5,7-8,16H,6,9H2,1-2H3/b10-3+ |
InChIキー |
NYBDJZVNEBTWCZ-XCVCLJGOSA-N |
異性体SMILES |
C/C(=C\CC1=C(C=CC2=C1OC(=O)C=C2)OC)/CO |
正規SMILES |
CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


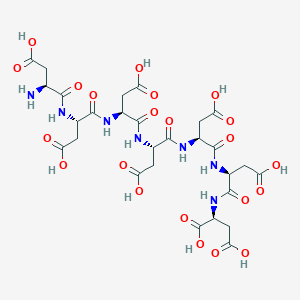
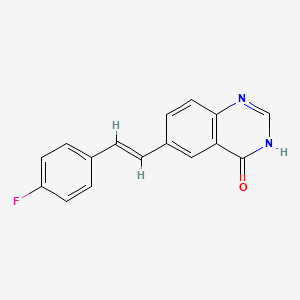
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)
![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
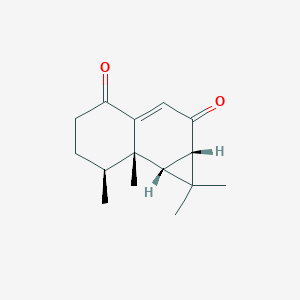
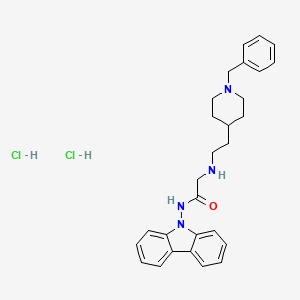

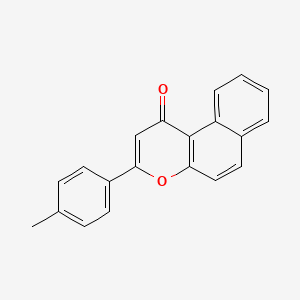
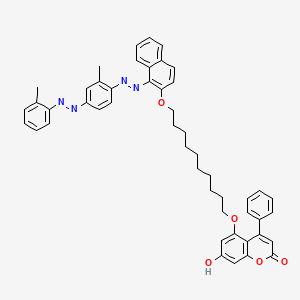
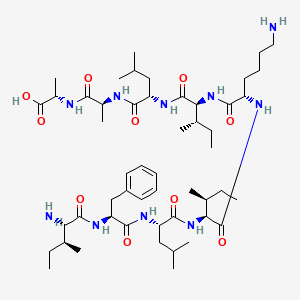
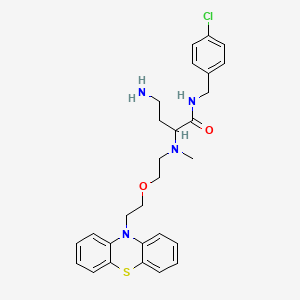
![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)

